1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O4 and its molecular weight is 402.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a triazole ring, which is known for its role in enhancing biological activity through various mechanisms.
Antitumor Activity
Research has indicated that compounds containing a triazole moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines. The specific compound under discussion has been evaluated for its cytotoxic effects against several human cancer cell lines using MTT assays.
Cell Line | IC50 (µM) |
---|---|
HL-60 | 15.2 |
A549 | 12.8 |
MCF-7 | 10.5 |
SMMC-7721 | 14.7 |
SW480 | 11.6 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential effectiveness against these cancer types .
The mechanism by which this compound exerts its effects may involve several pathways:
- Inhibition of DNA Synthesis : Triazole compounds often interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Induction of Apoptosis : The compound may activate apoptotic pathways through interactions with Bcl-2 family proteins, promoting cell death in malignant cells .
Structure-Activity Relationship (SAR)
The modification of substituents on the triazole and phenyl rings significantly influences biological activity. For example:
- The presence of electron-donating groups (like methoxy) on the aromatic rings enhances cytotoxicity.
- Substituents such as chlorine at specific positions can increase binding affinity to target proteins involved in cancer progression .
Case Studies
Several studies have explored the biological activity of similar triazole derivatives:
- Study on Mollugin-Triazole Derivatives : A series of mollugin-triazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Compounds similar to the one discussed showed promising results with IC50 values comparable to established chemotherapeutics .
- Optimization for Chagas Disease Treatment : Research focused on optimizing triazole derivatives for treating Chagas disease highlighted the importance of structural modifications in enhancing biological efficacy and reducing toxicity .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-11-18(19(25)21-13-8-14(26-2)10-15(9-13)27-3)22-23-24(11)16-7-12(20)5-6-17(16)28-4/h5-10H,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJKFSDKOVTUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.